3-Methylbenzo[d]isothiazol-6-ol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Methylbenzo[d]isothiazol-6-ol (IUPAC: 3-methyl-1,2-benzothiazol-6-ol; CAS 192443-26-8) is a bicyclic heteroaromatic compound belonging to the benzo[d]isothiazole class, with molecular formula C8H7NOS and molecular weight 165.21 g/mol. The scaffold features a methyl substituent at the 3-position of the isothiazole ring and a phenolic hydroxyl at the 6-position of the fused benzene ring.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
Cat. No. B8731849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[d]isothiazol-6-ol
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1=NSC2=C1C=CC(=C2)O
InChIInChI=1S/C8H7NOS/c1-5-7-3-2-6(10)4-8(7)11-9-5/h2-4,10H,1H3
InChIKeyKBLMBIVTWRLMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzo[d]isothiazol-6-ol (CAS 192443-26-8): A 3-Methyl-6-Hydroxy Benzoisothiazole Scaffold for MedChem and Agrochemical Intermediates


3-Methylbenzo[d]isothiazol-6-ol (IUPAC: 3-methyl-1,2-benzothiazol-6-ol; CAS 192443-26-8) is a bicyclic heteroaromatic compound belonging to the benzo[d]isothiazole class, with molecular formula C8H7NOS and molecular weight 165.21 g/mol . The scaffold features a methyl substituent at the 3-position of the isothiazole ring and a phenolic hydroxyl at the 6-position of the fused benzene ring . This compound has been employed as a key synthetic intermediate in the preparation of aminoalkyl-substituted benzo-heterocyclic compounds, as documented in US Patent 5,856,503, where the 6-hydroxy group serves as a nucleophilic handle for O-alkylation to generate ether-linked pharmacophores [1]. The benzo[d]isothiazole core is recognized as a privileged structure in drug discovery, with derivatives demonstrating activity across multiple target classes including 5-HT6 receptors, TRPM5 ion channels, PD-1/PD-L1 interaction, and HDAC enzymes [2].

Why 3-Methylbenzo[d]isothiazol-6-ol Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in Synthetic Sequences


Substituting 3-Methylbenzo[d]isothiazol-6-ol with its closest commercially available analogs—such as benzo[d]isothiazol-6-ol (unsubstituted parent, CAS 934180-38-8), 3-aminobenzo[d]isothiazol-6-ol (CAS 613262-24-1), or 2-methylbenzothiazol-6-ol (benzothiazole regioisomer, CAS 68867-18-5)—introduces fundamental alterations to reactivity, physicochemical properties, and synthetic utility that preclude simple interchange . The 3-methyl group on the isothiazole ring is not merely a spectator substituent; in the 1,2-benzisothiazole system, the 3-methyl group is resistant to oxidation and directs electrophilic reactivity differently from the unsubstituted parent or regioisomeric benzothiazole systems [1]. The 6-hydroxy group provides a critical nucleophilic site for O-functionalization (etherification, esterification) that is absent in the des-hydroxy analog 3-methyl-1,2-benzisothiazole (CAS 6187-89-9) [2]. Furthermore, the benzo[d]isothiazole N–S heterocycle confers distinct electronic properties compared to the benzothiazole system (N–S arrangement differs), affecting both hydrogen-bonding capacity and metabolic stability [3].

3-Methylbenzo[d]isothiazol-6-ol: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and H-Bond Donor/Acceptor Profile Differentiates 3-Methylbenzo[d]isothiazol-6-ol from the Unsubstituted Parent

The 3-methyl substitution increases molecular weight by 14.02 g/mol relative to the unsubstituted parent benzo[d]isothiazol-6-ol, while preserving the critical H-bond donor/acceptor profile (1 HBD, 2 HBA) . This moderate increase in lipophilic bulk, without altering hydrogen-bonding capacity, is relevant for medicinal chemistry programs where incremental logP adjustment is needed while maintaining the phenolic OH as a synthetic handle . The 3-amino analog (3-aminobenzo[d]isothiazol-6-ol, CAS 613262-24-1) differs more substantially with molecular weight 166.21 g/mol and an additional H-bond donor from the NH2 group (total 2 HBD, 3 HBA), representing a distinct physicochemical profile .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

The 3-Methyl Group Confers Resistance to Oxidation Relative to 2-Methylbenzothiazole Systems

Carrington et al. (1972) demonstrated that the methyl group in 3-methyl-1,2-benzisothiazole is resistant to oxidation, in contrast to the behavior of 2-methylbenzothiazole [1]. Under Vilsmeier–Haack formylation conditions (DMF/POCl3), 3-methyl-1,2-benzisothiazole does not undergo methyl oxidation but instead follows a different reaction pathway, yielding N2-(3-benzo[b]thienyl)-N,N-dimethylformamidine [1]. This establishes an important stability differentiation: the S–N bond arrangement in the benzo[d]isothiazole system makes the 3-methyl group metabolically and chemically more stable than the 2-methyl group in the benzothiazole series [2]. For 3-Methylbenzo[d]isothiazol-6-ol, this oxidative resistance at C3 is preserved while the 6-OH provides a functionalizable handle for further derivatization [3].

Synthetic Chemistry Stability Process Development

Patented Synthetic Route Provides Reproducible Access via Demethylation of 6-Methoxy-3-methyl-benzo[d]isothiazole

US Patent 5,856,503 (Hoffmann-La Roche) discloses a synthetic route to 3-Methylbenzo[d]isothiazol-6-ol via cleavage of the methoxy protecting group from 6-methoxy-3-methyl-benzo[d]isothiazole (intermediate in Example 2d) [1]. This patented route provides a validated synthetic entry, enabling subsequent O-alkylation with electrophiles such as (E)-1,4-dibromobutene to generate elaborated pharmacophores [1]. The availability of a documented, patent-backed synthetic protocol distinguishes this compound from non-patented benzoisothiazole analogs where synthetic routes must be developed and optimized de novo [2].

Synthetic Methodology Process Chemistry Intermediate Supply

Benzo[d]isothiazole Scaffold Confers Distinct Electronic Properties vs. Benzothiazole: Implications for Target Binding and Selectivity

Although direct binding data for 3-Methylbenzo[d]isothiazol-6-ol are absent from the public literature, class-level evidence demonstrates that the benzo[d]isothiazole scaffold (N–S heterocycle) exhibits distinct pharmacological profiles compared to the benzothiazole (S–N) system [1]. In PD-1/PD-L1 interaction inhibition, a benzo[d]isothiazole derivative (CH20) achieved IC50 = 8.5 nM [2], while benzoisothiazolone-based PHOSPHO1 inhibitors and 5-HT6 antagonists (9b: IC50 = 0.36 μM, 9i: IC50 = 0.44 μM) demonstrate target engagement across diverse protein classes [3][4]. The 3-methyl-6-hydroxy substitution pattern offers a functionalized scaffold for exploring these target classes that is structurally distinct from benzothiazole-based competitors such as 2-methylbenzothiazol-6-ol (CAS 68867-18-5), which shares the same molecular formula (C8H7NOS) but presents a different heterocyclic core with distinct electronic distribution and H-bond geometry .

Medicinal Chemistry Scaffold Hopping Drug Design

3-Methylbenzo[d]isothiazol-6-ol: Evidence-Backed Application Scenarios for Research Procurement


Synthesis of Aminoalkyl-Substituted Benzo-Heterocyclic Pharmacophores via O-Alkylation

The primary documented use of 3-Methylbenzo[d]isothiazol-6-ol is as a nucleophilic intermediate for O-alkylation, as established in US Patent 5,856,503 [1]. The 6-hydroxy group is reacted with (E)-1,4-dibromobutene to generate (E)-6-(4-bromo-but-2-enyloxy)-3-methyl-benzo[d]isothiazole, which is subsequently elaborated with amine nucleophiles to yield aminoalkyl-substituted benzo-heterocyclic compounds [1]. This application scenario is directly supported by patent evidence and is the strongest documented use case for this specific compound. Procurement for this purpose is appropriate when the downstream target is a 3-methylbenzo[d]isothiazole bearing an O-linked aminoalkyl side chain [1].

Scaffold-Hopping Library Design: Benzo[d]isothiazole Core with a Functionalizable C6-OH Handle

For medicinal chemistry programs seeking to replace benzothiazole or indole scaffolds, the benzo[d]isothiazole core with a 6-hydroxy group provides a privileged scaffold with documented activity across multiple target classes [2][3]. The 3-methyl substitution offers a modest lipophilicity increase over the unsubstituted parent (MW +14.02 g/mol; predicted ΔclogP ~+0.5 units based on the methyl group contribution) while preserving the HBD/HBA profile . This scaffold is structurally distinct from 2-methylbenzothiazol-6-ol (same molecular formula, different heterocycle), enabling exploration of novel chemical space . However, users should note that no direct biological data exist for this specific compound; all biological inferences are class-level [2][3].

Agrochemical Intermediate: Benzisothiazole-Derived Biocides and Fungicides

Benzisothiazole derivatives, particularly those with hydroxyl substitution, have been explored as biocides, fungicides, and algaecides [4]. Patents describe 3-isothiazolone and benzisothiazolone compounds exhibiting broad-spectrum biocidal properties effective for microorganism control [4]. The 3-methylbenzo[d]isothiazol-6-ol scaffold, with its phenolic OH group, can be elaborated into isothiazolone-type structures through oxidation or into ether-linked derivatives for agrochemical screening . While no specific EC50 or MIC data exist for this exact compound in agrochemical assays, the class precedent supports its evaluation as a synthetic intermediate in agrochemical discovery [4].

Physicochemical Probe for Structure–Property Relationship Studies in Heterocyclic Series

The combination of the 3-methyl and 6-hydroxy substituents on the benzo[d]isothiazole core creates a compound with measurable physicochemical differentiation from its analogs: identical HBD/HBA count to the parent but with higher molecular weight and lipophilicity, distinct from the 3-amino analog (different HBD/HBA and basicity), and distinct from regioisomeric benzothiazole systems . This property set makes the compound suitable for systematic structure–property relationship (SPR) studies where the independent contributions of methyl substitution, phenolic OH placement, and heterocycle identity (benzo[d]isothiazole vs. benzothiazole) to parameters such as logD, solubility, permeability, and metabolic stability need to be deconvoluted .

Quote Request

Request a Quote for 3-Methylbenzo[d]isothiazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.